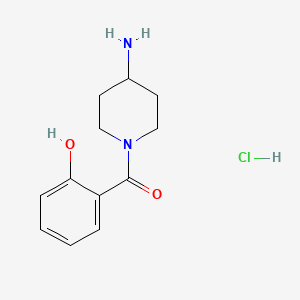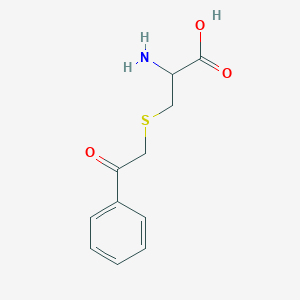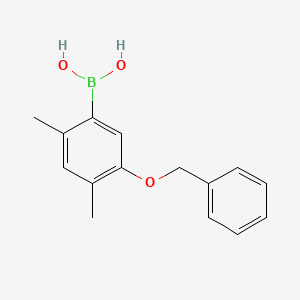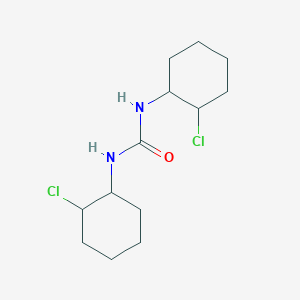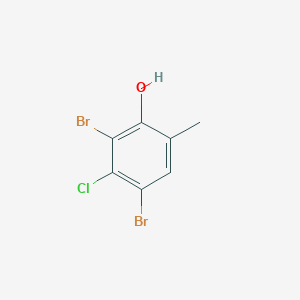
2,4-Dibromo-3-chloro-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-3-chloro-6-methylphenol: is an organic compound with the molecular formula C7H5Br2ClO and a molecular weight of 300.38 g/mol . This compound is a derivative of phenol, characterized by the presence of bromine, chlorine, and methyl groups attached to the benzene ring. It is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-chloro-6-methylphenol typically involves the bromination and chlorination of methylphenol (cresol). The process can be summarized as follows:
Bromination: Methylphenol is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide. This step introduces bromine atoms at the 2 and 4 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromo-3-chloro-6-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the phenol group to a different functional group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dehalogenated phenols or alcohols.
Applications De Recherche Scientifique
Chemistry: 2,4-Dibromo-3-chloro-6-methylphenol is used as an intermediate in organic synthesis, particularly in the preparation of other halogenated phenols and related compounds.
Biology: The compound’s antimicrobial properties make it useful in biological research for studying the effects of disinfectants and preservatives on microbial growth and survival .
Medicine: It is used in the formulation of antiseptics and disinfectants for medical and veterinary applications. Its effectiveness against a broad spectrum of microorganisms makes it valuable in maintaining hygiene and preventing infections .
Industry: In industrial applications, this compound is used as a preservative in products such as paints, coatings, and personal care items to prevent microbial contamination and extend shelf life .
Mécanisme D'action
The antimicrobial activity of 2,4-Dibromo-3-chloro-6-methylphenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with the lipid bilayer of microbial cell membranes, causing increased permeability and leakage of cellular contents. Additionally, it can interfere with the function of enzymes involved in vital metabolic pathways, leading to cell death .
Comparaison Avec Des Composés Similaires
2,4-Dibromo-6-methylphenol: Similar structure but lacks the chlorine atom at the 3 position.
2,4-Dibromo-6-isopropyl-3-methylphenol: Contains an isopropyl group instead of a chlorine atom.
4-Chloro-3-methylphenol: Contains a chlorine atom but lacks bromine atoms.
Uniqueness: 2,4-Dibromo-3-chloro-6-methylphenol is unique due to the presence of both bromine and chlorine atoms, which enhance its antimicrobial properties compared to similar compounds. The combination of halogens and a methyl group on the phenol ring contributes to its effectiveness as a disinfectant and preservative .
Propriétés
Formule moléculaire |
C7H5Br2ClO |
|---|---|
Poids moléculaire |
300.37 g/mol |
Nom IUPAC |
2,4-dibromo-3-chloro-6-methylphenol |
InChI |
InChI=1S/C7H5Br2ClO/c1-3-2-4(8)6(10)5(9)7(3)11/h2,11H,1H3 |
Clé InChI |
ISCBSGOVKNLNMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1O)Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


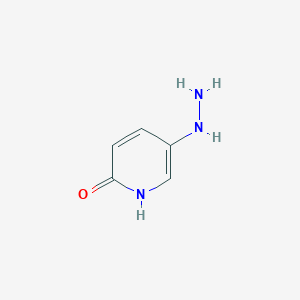
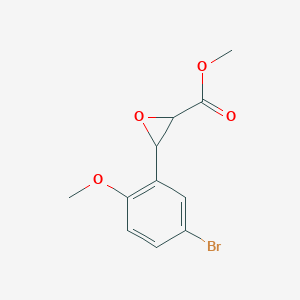
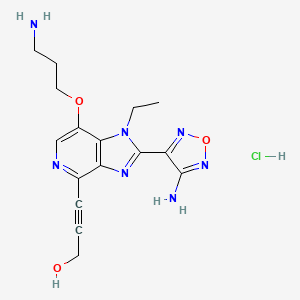
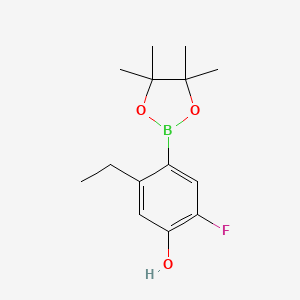
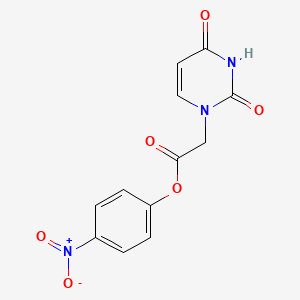
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)
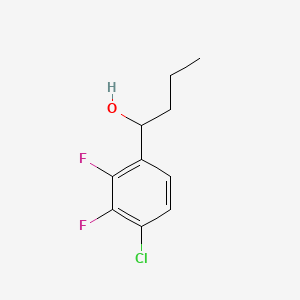
![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)
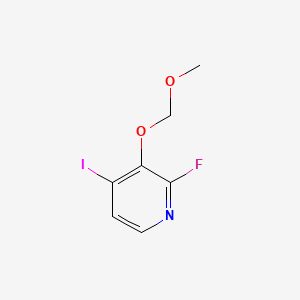
![5-[(2,2-Dimethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14014953.png)
